1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate
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Overview
Description
1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate is an organic compound with the molecular formula C11H8Cl3NO. This compound is known for its unique structure, which includes a phenyl group, a propynyl group, and a trichloroethanimidate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Preparation Methods
The synthesis of 1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 1-phenylprop-2-yn-1-ol with trichloroacetonitrile in the presence of a base. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloroethanimidate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Materials Science: The compound’s ability to form strong halogen bonds makes it useful in the design of functional materials, including liquid crystals and non-linear optical materials.
Biology and Medicine:
Mechanism of Action
The mechanism by which 1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate exerts its effects involves its ability to participate in various chemical reactions. The trichloroethanimidate group is particularly reactive, allowing the compound to act as an electrophile in substitution reactions. The phenyl and propynyl groups contribute to the compound’s stability and reactivity, facilitating its use in diverse chemical transformations .
Comparison with Similar Compounds
1-Phenylprop-2-yn-1-yl 2,2,2-trichloroethanimidate can be compared to other similar compounds, such as:
1-Phenylprop-2-yn-1-ol: This compound lacks the trichloroethanimidate group and is less reactive in substitution reactions.
1,3-Diphenylprop-2-yn-1-one: This compound has a similar propynyl group but differs in its overall structure and reactivity.
N-(1-Phenylprop-2-yn-1-yl)acetamide: This compound contains an acetamide group instead of the trichloroethanimidate group, leading to different chemical properties and applications
Properties
CAS No. |
918823-52-6 |
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Molecular Formula |
C11H8Cl3NO |
Molecular Weight |
276.5 g/mol |
IUPAC Name |
1-phenylprop-2-ynyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C11H8Cl3NO/c1-2-9(8-6-4-3-5-7-8)16-10(15)11(12,13)14/h1,3-7,9,15H |
InChI Key |
ZKKVUCGKNNZMJW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1=CC=CC=C1)OC(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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